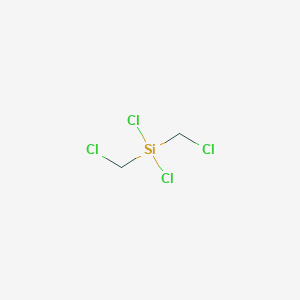
Bis(chloromethyl)dichlorosilane
Vue d'ensemble
Description
Bis(chloromethyl)dichlorosilane is a chemical compound with the molecular formula C2H4Cl4Si and a molecular weight of 197.95 . It is primarily used for research and development purposes .
Synthesis Analysis
The synthesis of Bis(chloromethyl)dichlorosilane involves reacting bis(chloromethyl) diphenylsilane with one or more chloride compounds in the presence of a Lewis acid in an inert solvent and under an inert atmosphere .Molecular Structure Analysis
The molecular structure of Bis(chloromethyl)dichlorosilane is represented by the formula C2H4Cl4Si . The exact mass of the molecule is 195.88400 .Chemical Reactions Analysis
Bis(chloromethyl)dichlorosilane undergoes Grignard reactions with trimethylchlorosilane in THF, resulting in both intermolecular C-Si coupling and intramolecular C-C coupling products .Physical And Chemical Properties Analysis
Bis(chloromethyl)dichlorosilane is a dense substance with a density of 1.462 g/cm3 . It has a boiling point of 58-59ºC at 16mm and a melting point of less than 0ºC .Applications De Recherche Scientifique
1. Synthesis of (Chloromethyl)oligosilanes
(Kobayashi & Pannell, 1990) explored the high-yield synthesis of (chloromethyl)oligosilanes, including bis(chloromethyl)silanes, through the reaction of chlorooligosilanes with (chloromethyl)lithium.
2. Formation of Cation-Anionic Complexes
(Ovchinnikov et al., 1998) discussed the reaction of bis(chloromethyl)dichlorosilane with N-trimethylsilyl lactams, leading to the formation of cation-anionic complexes containing disiloxane dications.
3. Structural and Stereochemical Studies
(Negrebetsky et al., 2015) synthesized and analyzed the structure and stereochemical behavior of bis[(2,2-dimethyl-4-oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)methyl]dichlorosilane.
4. Study of Hexacoordinate Silicon Complexes
(Kalikhman et al., 2000) examined the formation and irreversible rearrangement in hexacoordinate silicon complexes involving (chloromethyl)trichlorosilane.
5. Exploration of Dichlorosilane Addition to Acetylenes
(Benkesser & Ehler, 1974) investigated the stereochemistry of the addition of dichlorosilane to acetylenes, which is related to bis(chloromethyl)dichlorosilane.
6. Synthesis of Poly(bis(x-ethoxypropyl)silylene)
(Frey, Out, & Möller, 1993) synthesized Bis(γ-ethoxypropyl)dichlorosilane and explored its polymerization.
7. Novel Synthesis of Poly(silyl ethers)
(Nishikubo et al., 1995) synthesized new poly(silyl ether)s using bis(chlorosilane)s, including bis(chloromethyl)dichlorosilane.
8. Preparation of Disilacyclobutane Derivatives
(Seyferth & Attridge, 1970) reported on the preparation of tetramethyl-disilacyclobutane derivatives using bis(chloromethyl)dimethylsilane.
9. Electrochemical Synthesis in Organosilicon Chemistry
(Moreau et al., 1996) demonstrated the electrochemical synthesis of organosilicon compounds, involving dichlorosilanes.
Safety And Hazards
Propriétés
IUPAC Name |
dichloro-bis(chloromethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4Cl4Si/c3-1-7(5,6)2-4/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSFHKMDONVENX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C([Si](CCl)(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4Cl4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10547390 | |
| Record name | Dichloro[bis(chloromethyl)]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10547390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(chloromethyl)dichlorosilane | |
CAS RN |
18076-97-6 | |
| Record name | Dichloro[bis(chloromethyl)]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10547390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(chloromethyl)dichlorosilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



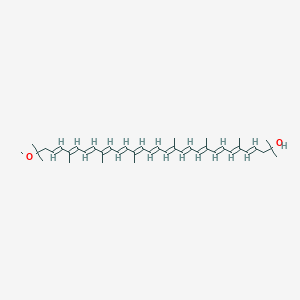
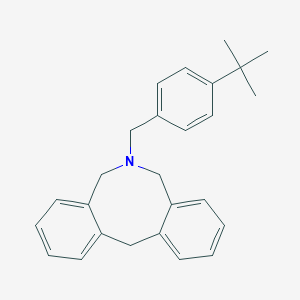
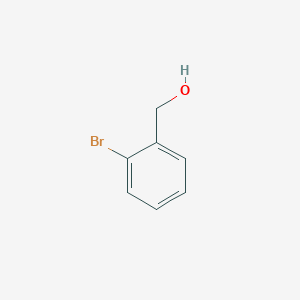
![2-Phenylimidazo[1,2-a]pyrimidine](/img/structure/B97590.png)
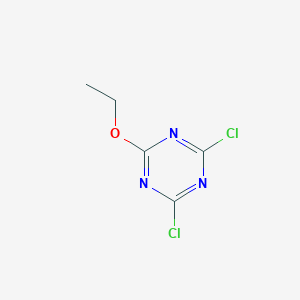
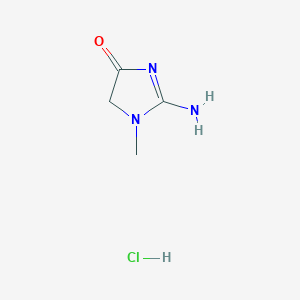
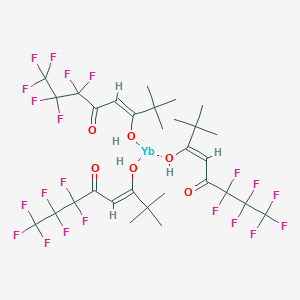
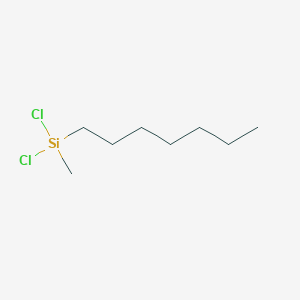
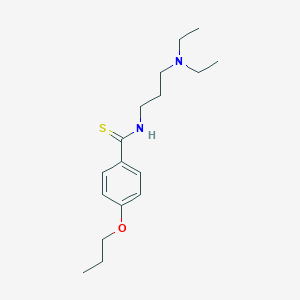
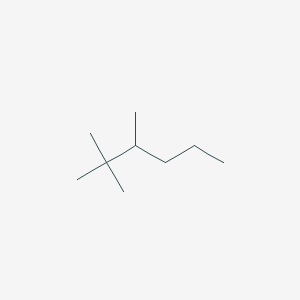
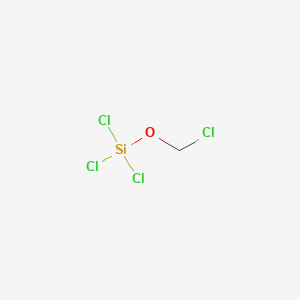

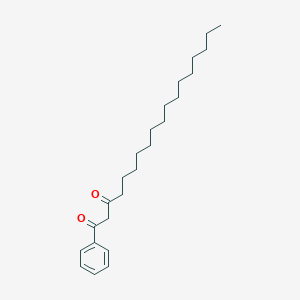
![Disodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;iron(3+)](/img/structure/B97611.png)